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molecular formula C9H10FNO2 B1342535 3-Fluoro-N-methoxy-N-methylbenzamide CAS No. 226260-01-1

3-Fluoro-N-methoxy-N-methylbenzamide

Cat. No. B1342535
M. Wt: 183.18 g/mol
InChI Key: RQOXEMMAAVCMRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08084456B2

Procedure details

To a suspension of 3-fluorobenzoic acid (140 mg, 1 mmol) and N,O-dimethylhydroxylamine hydrochloride (107 mg, 1.1 mmol) in dichloromethane (2.5 mL) was added 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDC) (211 mg, 1.1 mmol) and the mixture stirred at room temperature for 75 h. The solvents were removed under reduced pressure and the residue chromatographed using ethyl acetate-hexane (4:6) to separate the pure product (130 mg, 71%).
Quantity
140 mg
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
107 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5](O)=[O:6].Cl.[CH3:12][NH:13][O:14][CH3:15].Cl.CN(C)CCCN=C=NCC>ClCCl>[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([N:13]([O:14][CH3:15])[CH3:12])=[O:6] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
140 mg
Type
reactant
Smiles
FC=1C=C(C(=O)O)C=CC1
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
107 mg
Type
reactant
Smiles
Cl.CNOC
Name
Quantity
2.5 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
211 mg
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at room temperature for 75 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue chromatographed
CUSTOM
Type
CUSTOM
Details
to separate the pure product (130 mg, 71%)

Outcomes

Product
Details
Reaction Time
75 h
Name
Type
Smiles
FC=1C=C(C(=O)N(C)OC)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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